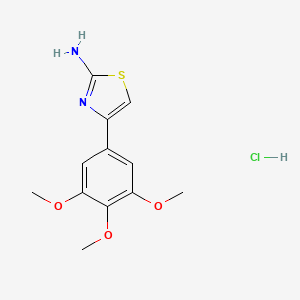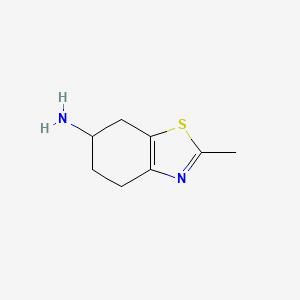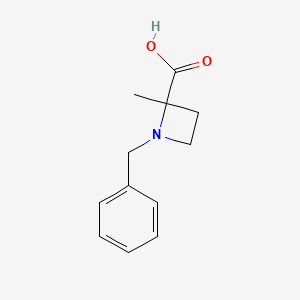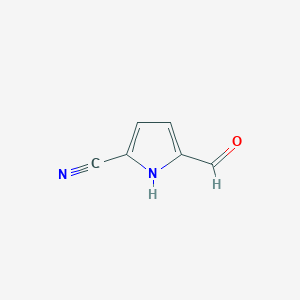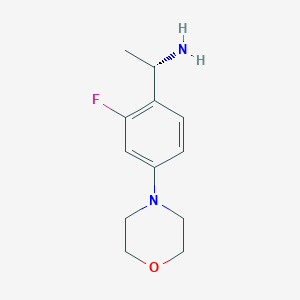
(S)-1-(2-Fluoro-4-morpholinophenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(2-Fluoro-4-morpholinophenyl)ethanamine is a chiral compound that features a fluorine atom and a morpholine ring attached to a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Fluoro-4-morpholinophenyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and morpholine.
Formation of Intermediate: The 2-fluoroaniline undergoes a nucleophilic aromatic substitution reaction with morpholine to form an intermediate compound.
Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired (S)-enantiomer of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques to ensure the enantiomeric purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(2-Fluoro-4-morpholinophenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom and morpholine ring can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-(2-Fluoro-4-morpholinophenyl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which (S)-1-(2-Fluoro-4-morpholinophenyl)ethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom and morpholine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(2-Fluoro-4-morpholinophenyl)ethanamine: The enantiomer of the compound with different stereochemistry.
2-Fluoro-4-morpholinophenylboronic acid: A related compound with a boronic acid group instead of an ethanamine group.
Uniqueness
(S)-1-(2-Fluoro-4-morpholinophenyl)ethanamine is unique due to its specific chiral configuration and the presence of both a fluorine atom and a morpholine ring. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C12H17FN2O |
|---|---|
Molekulargewicht |
224.27 g/mol |
IUPAC-Name |
(1S)-1-(2-fluoro-4-morpholin-4-ylphenyl)ethanamine |
InChI |
InChI=1S/C12H17FN2O/c1-9(14)11-3-2-10(8-12(11)13)15-4-6-16-7-5-15/h2-3,8-9H,4-7,14H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
NNJJZYQGFDWENM-VIFPVBQESA-N |
Isomerische SMILES |
C[C@@H](C1=C(C=C(C=C1)N2CCOCC2)F)N |
Kanonische SMILES |
CC(C1=C(C=C(C=C1)N2CCOCC2)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride](/img/structure/B12283066.png)
![tert-butyl N-[(1S,3S,4S)-4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl]carbamate; succinic acid](/img/structure/B12283073.png)
![lithium;1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide](/img/structure/B12283081.png)
![Boronic acid, B-[2-(difluoromethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12283101.png)
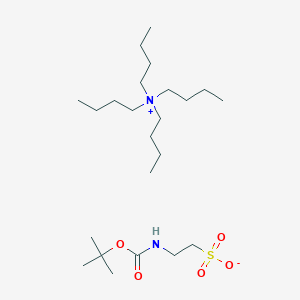


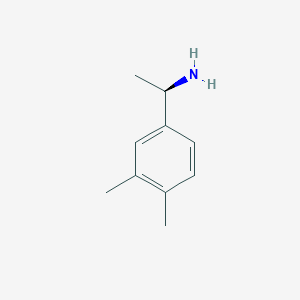
![Exo-3,3-dioxo-3-thiabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12283116.png)
